

# Synthesis protocol for 5-Chloroquinolin-8-yl 3-methylbenzoate

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## Compound of Interest

Compound Name: 5-Chloroquinolin-8-yl 3-methylbenzoate

CAS No.: 326885-88-5

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An Application Note and Synthesis Protocol for **5-Chloroquinolin-8-yl 3-methylbenzoate**

## Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of **5-Chloroquinolin-8-yl 3-methylbenzoate**, a quinoline ester derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The protocol herein describes a robust and reproducible method for the esterification of 5-chloro-8-hydroxyquinoline with 3-methylbenzoyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps grounded in established chemical principles. It includes a discussion of the reaction mechanism, safety protocols, and methods for structural verification.

## Scientific Principles and Reaction Mechanism

The synthesis of **5-Chloroquinolin-8-yl 3-methylbenzoate** is achieved via a nucleophilic acyl substitution reaction. This classic transformation involves the esterification of a phenol (5-chloro-8-hydroxyquinoline) with an acyl chloride (3-methylbenzoyl chloride).

Causality of Reagent Selection:

- **5-Chloro-8-hydroxyquinoline:** This substrate provides the quinoline core and the nucleophilic hydroxyl group. The electron-withdrawing nature of the quinoline ring and the chloro-substituent slightly decreases the nucleophilicity of the hydroxyl group compared to a simple phenol.
- **3-Methylbenzoyl Chloride:** This reagent is a highly reactive acylating agent. The carbonyl carbon is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), making it susceptible to nucleophilic attack.
- **Base (Triethylamine):** The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine ( $\text{Et}_3\text{N}$ ) or pyridine, is essential to neutralize the HCl. This prevents the protonation of the starting quinoline's nitrogen atom or the triethylamine itself, which would render them non-nucleophilic and halt the reaction.

The reaction proceeds as the lone pair of electrons on the phenolic oxygen of 5-chloro-8-hydroxyquinoline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base subsequently quenches the generated HCl.

## Materials and Equipment

### Reagents and Chemicals

Reagent	Formula	MW ( g/mol )	Supplier Example	Notes
5-Chloro-8-hydroxyquinoline	C <sub>9</sub> H <sub>6</sub> ClNO	179.60	Acros Organics	Purity ≥ 95%
3-Methylbenzoyl chloride	C <sub>8</sub> H <sub>7</sub> ClO	154.59	Sigma-Aldrich	Purity ≥ 98%
Triethylamine (Et <sub>3</sub> N)	C <sub>6</sub> H <sub>15</sub> N	101.19	Fisher Scientific	Anhydrous, ≥ 99.5%
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	VWR	Anhydrous, ACS Grade
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	-	Aqueous solution
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	-	For drying
Silica Gel	SiO <sub>2</sub>	60.08	-	For column chromatography, 40-63 μm
Hexanes	C <sub>6</sub> H <sub>14</sub>	-	-	ACS Grade
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	-	ACS Grade

## Equipment

- Round-bottom flasks (50 mL and 100 mL)
- Magnetic stirrer and stir bars
- Glass funnel and filter paper
- Separatory funnel (250 mL)

- Rotary evaporator
- Glass chromatography column
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Fume hood
- Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

## Health and Safety Precautions

This protocol must be performed in a well-ventilated fume hood. All personnel must wear appropriate PPE.

- 5-Chloro-8-hydroxyquinoline: Irritating to eyes, respiratory system, and skin.<sup>[2][3]</sup> Avoid inhalation of dust and contact with skin and eyes.<sup>[4]</sup> It is known to have activity against bacteria, fungi, and protozoa.<sup>[5][6]</sup>
- 3-Methylbenzoyl Chloride: Causes severe skin burns and eye damage.<sup>[7][8]</sup> It is a corrosive substance and reacts with water.<sup>[9]</sup> Handle with extreme care.
- Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
- Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.<sup>[7][10]</sup>

## Detailed Synthesis Protocol

This protocol is based on established methods for the esterification of hydroxyquinolines.<sup>[11]</sup>

## Reaction Setup and Execution

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-8-hydroxyquinoline (1.00 g, 5.57 mmol).
- Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add triethylamine (1.16 mL, 8.35 mmol, 1.5 eq.) to the stirred solution.
- In a separate, dry vial, dissolve 3-methylbenzoyl chloride (0.95 g, 6.12 mmol, 1.1 eq.) in 5 mL of anhydrous DCM.
- Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 10-15 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

## Work-up and Isolation

- Upon completion, quench the reaction by slowly adding 20 mL of deionized water to the flask.
- Transfer the mixture to a 250 mL separatory funnel.
- Wash the organic layer sequentially with:
  - 20 mL of 1 M HCl (to remove excess triethylamine)
  - 20 mL of saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution (to remove any remaining acid)

- 20 mL of brine (saturated NaCl solution)
- Dry the separated organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

## Purification

- Purify the crude product by flash column chromatography on silica gel.
- Slurry Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and concentrate the mixture to a dry powder.
- Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
- Loading and Elution: Load the crude product-silica slurry onto the top of the packed column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
- Collect the fractions containing the pure product, as identified by TLC analysis.
- Combine the pure fractions and remove the solvent under reduced pressure to afford **5-Chloroquinolin-8-yl 3-methylbenzoate** as a pure solid.

## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- $^1\text{H}$  NMR: Expected signals would include aromatic protons from both the quinoline and methylbenzoate rings, as well as a characteristic singlet for the methyl group around 2.4 ppm.<sup>[12][13]</sup> The quinoline protons will appear in the  $\delta$  7.5-9.0 ppm range.<sup>[14]</sup>
- $^{13}\text{C}$  NMR: Aromatic carbons will appear in the  $\delta$  120-150 ppm range, with the ester carbonyl carbon appearing further downfield (~165 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the mass of the protonated molecule  $[M+H]^+$ .
- Melting Point: A sharp melting point range indicates high purity.

## Visual Schematics

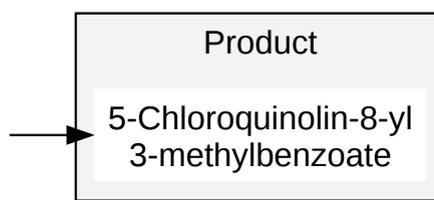
### Reaction Scheme

5-Chloro-8-hydroxyquinoline

+

3-Methylbenzoyl chloride

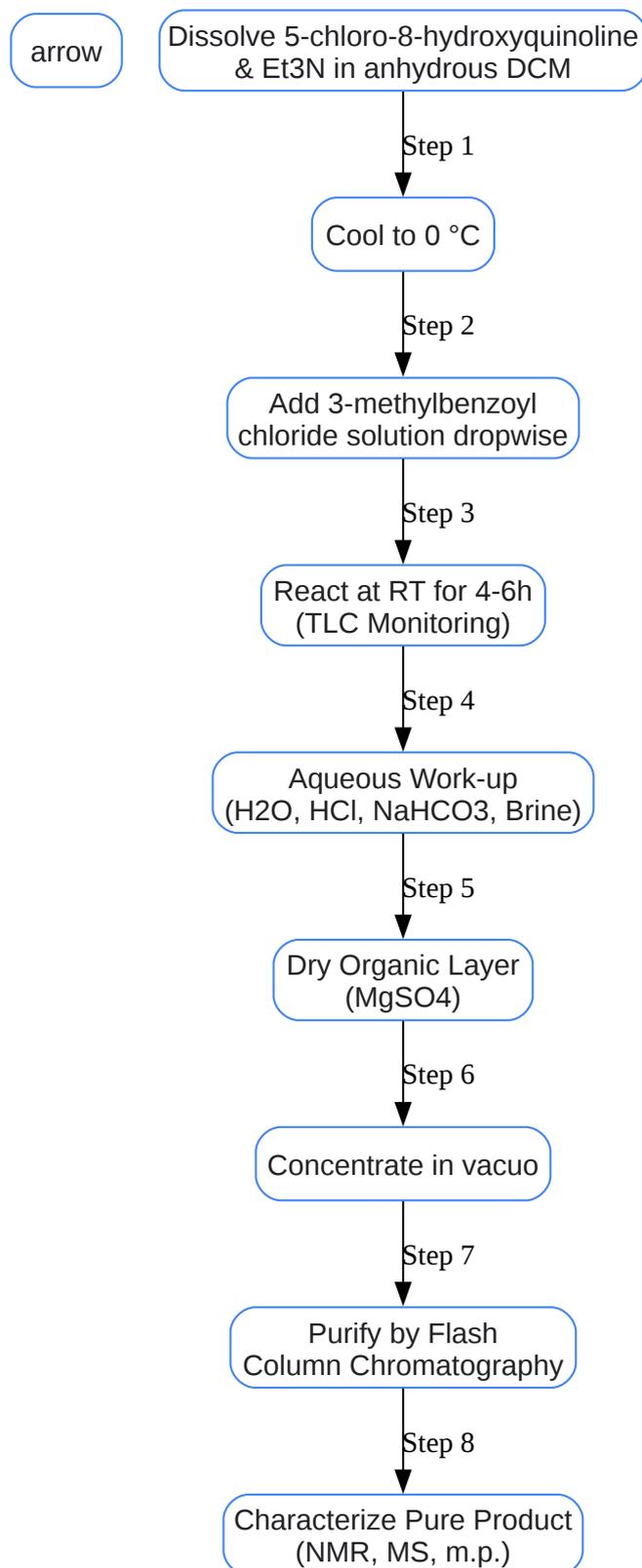
$\text{Et}_3\text{N}$ , DCM  
0 °C to RT



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Caption: Esterification of 5-chloro-8-hydroxyquinoline.

## Experimental Workflow



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Caption: Workflow for synthesis and purification.

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